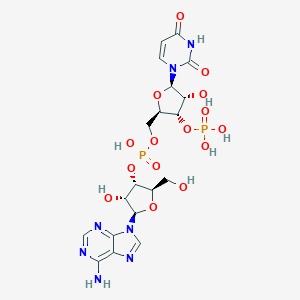

![molecular formula C12H12F3NO4 B161474 2-[(苄氧羰基)氨基]-3,3,3-三氟-2-甲基丙酸 CAS No. 139520-43-7](/img/structure/B161474.png)

2-[(苄氧羰基)氨基]-3,3,3-三氟-2-甲基丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

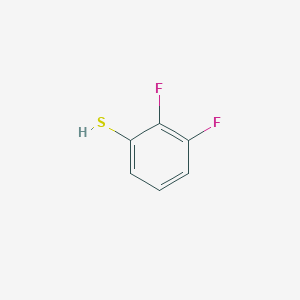

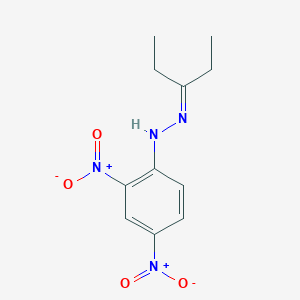

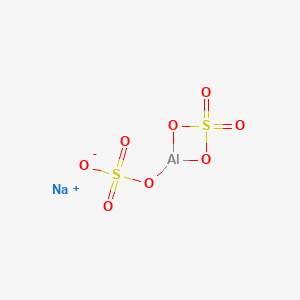

The compound "2-([(Benzyloxy)carbonyl]amino)-3,3,3-trifluoro-2-methylpropanoic acid" is a chemically synthesized molecule that is likely to be used as an intermediate in the production of various pharmaceuticals and organic compounds. The presence of a benzyloxy carbonyl group suggests that it is a protected amino acid derivative, which is a common strategy in peptide synthesis to prevent unwanted side reactions.

Synthesis Analysis

The synthesis of related compounds often involves the protection of amino groups to allow for further chemical reactions to occur without interference. For instance, the synthesis of optically active 2-amino-2-methyl-3-phenylpropanoic acid involved the resolution of a racemic mixture and subsequent chemical transformations . Similarly, the synthesis of methyl 2-(benzyloxycarbonyl)amino-3-dimethylaminopropenoate from methyl N-(benzyloxycarbonyl)glycinate demonstrates the use of benzyloxycarbonyl as a protecting group in the synthesis of complex molecules . These methods could be analogous to the synthesis of the compound , although the specific details would differ due to the unique structure of the trifluoro and methyl groups.

Molecular Structure Analysis

The molecular structure of such compounds is typically characterized using spectroscopic methods such as IR spectroscopy, as well as by analyzing physical properties like melting points and solubility . The presence of a trifluoro group would likely influence the molecule's reactivity and physical properties, making it a subject of interest in the study of its molecular structure.

Chemical Reactions Analysis

The benzyloxycarbonyl group is known to be removed via catalytic transfer hydrogenation, as seen in the synthesis of various heterocyclic systems . This deprotection step is crucial for the synthesis of free amino compounds, which can then undergo further chemical transformations. The specific chemical reactions of "2-([(Benzyloxy)carbonyl]amino)-3,3,3-trifluoro-2-methylpropanoic acid" would depend on the functional groups present and the desired end products.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The trifluoromethyl group is known to impart unique properties such as increased lipophilicity and chemical stability . The benzyloxycarbonyl group, on the other hand, is a common protecting group that can be removed under certain conditions to yield the free amino compound . The exact properties of "2-([(Benzyloxy)carbonyl]amino)-3,3,3-trifluoro-2-methylpropanoic acid" would need to be determined experimentally, but it is likely to have distinct solubility, boiling point, and reactivity profiles due to its functional groups.

科学研究应用

多形性在肽晶体中的应用

对肽晶体中的多形性进行研究,例如含有受保护的α,α-二取代残基的二肽单元,可以揭示这些化合物的结构多样性和稳定性。一个例子涉及相关肽在两种多形态形式中的结晶,展示了不同的分子构象和堆积排列,这对于理解肽的行为和设计基于肽的材料至关重要(Gebreslasie, Jacobsen, & Görbitz, 2011)。

β-衍生氨基酸的合成

该化合物已被用于合成β-衍生的2-三氟甲基取代的天冬氨酸酯,突显了一种创建异天冬氨酰肽的多功能途径。这种方法有助于生成对映异构二肽,为肽合成领域和肽构象与活性研究做出贡献(Sewald, Riede, Bissinger, & Burger, 1992)。

肽的新型构建单元

关于新型2H-氮杂环丙胺作为二肽合成子的研究展示了这些化合物在肽化学中的应用。这些研究提供了创新的肽组装方法,有可能导致新的治疗药物和材料的发展(Breitenmoser, Hirt, Luykx, & Heimgartner, 2001)。

叶酸代谢的抑制剂

源自2-[(苄氧羰基)氨基]-3,3,3-三氟-2-甲基丙酸的化合物已被评估为叶酸代谢的抑制剂,突显了它们在药物化学和药物发现中的潜力。这类研究为开发针对代谢途径的新型治疗药物奠定了基础(Piper, Montgomery, Sirotnak, & Chello, 1982)。

氨基酸衍生物的N-邻苯二甲酰化

使用相关试剂对氨基酸和衍生物进行N-邻苯二甲酰化强调了这些化合物在保护基化学中的重要性,这对于肽合成和修饰至关重要(Casimir, Guichard, & Briand, 2002)。

作用机制

Target of Action

It is known that this compound is a derivative of alanine , a common amino acid involved in protein synthesis. Therefore, it may interact with various enzymes and proteins within the body.

Mode of Action

As an alanine derivative , it may be involved in protein synthesis and other biochemical processes. It could potentially interact with its targets by binding to active sites, influencing their function, and causing subsequent changes in cellular processes.

Biochemical Pathways

Given its structure, it may be involved in pathways related to protein synthesis and metabolism, given its relationship to alanine .

Result of Action

As an alanine derivative , it may influence protein synthesis and other cellular processes, potentially leading to changes in cell function and behavior.

安全和危害

未来方向

属性

IUPAC Name |

3,3,3-trifluoro-2-methyl-2-(phenylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F3NO4/c1-11(9(17)18,12(13,14)15)16-10(19)20-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,16,19)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYJHDHKGSWTBEV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)(C(F)(F)F)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F3NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10454419 |

Source

|

| Record name | 2-{[(Benzyloxy)carbonyl]amino}-3,3,3-trifluoro-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

139520-43-7 |

Source

|

| Record name | 2-{[(Benzyloxy)carbonyl]amino}-3,3,3-trifluoro-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(1S)-1-[(1R,3Ar,4R,7R)-7-(2-hydroxypropan-2-yl)-1,4-dimethyl-3,3a,4,5,6,7-hexahydro-2H-azulen-1-yl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde](/img/structure/B161428.png)